2-Amino-3-phosphonopropionic acid (also known as phosphonoalanine and abbreviated as AP3 or APP) is a naturally occurring aminophosphonic acid. [, ] It is structurally analogous to aspartic acid, with a phosphonic acid group replacing the carboxylic acid group. [, ] Due to its structural similarity to aspartic acid, it has been widely investigated for its potential to interact with biological systems, particularly in the context of neurotransmission and amino acid metabolism. [, , ]
2-Amino-3-phosphonopropionic acid, also known as phosphonoalanine, is a non-proteinogenic alpha-amino acid characterized by the presence of a phosphonate group. This compound is notable for its structural similarity to alanine, with the addition of a phosphonic acid moiety at the beta position. Its chemical formula is , and it has a molecular weight of approximately 169.0731 g/mol. The compound is recognized for its biological significance, particularly in the context of neurotransmission and as a potential therapeutic agent.
2-Amino-3-phosphonopropionic acid is synthesized through various chemical methods, including enantioselective synthesis processes that emphasize the importance of chirality in its applications. The compound can also be derived from precursor compounds such as 2-phthalimido-3-phosphonopropionic acid esters, which facilitate its production in higher yields and purity .
This compound falls under the category of phosphorus-containing amino acids. It is classified as a non-proteinogenic amino acid due to its absence from the standard set of amino acids used in protein synthesis. The presence of the phosphonate group distinguishes it from other amino acids, giving it unique chemical properties and reactivity.
The synthesis of 2-amino-3-phosphonopropionic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to optimize yields and minimize by-products. Techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Key data points include:
2-Amino-3-phosphonopropionic acid participates in various chemical reactions due to its functional groups:
Reactivity studies often utilize spectroscopic methods (e.g., NMR, IR) to monitor reaction progress and product formation. The stability of the phosphonate group under different conditions is also a critical factor influencing reaction pathways.
The mechanism of action for 2-amino-3-phosphonopropionic acid primarily involves its role as an analog of glutamate, a major excitatory neurotransmitter in the central nervous system. It acts on glutamate receptors and may modulate synaptic transmission.
Research indicates that this compound may influence neuronal signaling pathways and has potential implications in neuropharmacology and therapeutic applications for neurological disorders .
Relevant data include melting point ranges and solubility parameters that are essential for practical applications and formulations.
2-Amino-3-phosphonopropionic acid has several notable applications in scientific research:
DL-AP3 (10 µM) exhibits no intrinsic toxicity to primary neurons under normal conditions. However, when applied post-OGD, it significantly counteracts OGD-induced neuronal damage. In controlled studies, OGD exposure for 12 hours reduced neuronal viability by ~50% and increased apoptosis by ~3-fold. Treatment with DL-AP3 reversed these effects, restoring viability by approximately 80% (p < 0.001) and reducing apoptosis by ~40% (p < 0.01) compared to untreated OGD groups. These effects were quantified using CCK-8 assays for viability and Annexin V-FITC/PI staining with flow cytometry for apoptosis [1] [2].
Table 1: DL-AP3 Effects on Neuronal Survival in OGD Models
| Parameter | OGD Group | OGD + DL-AP3 Group | p-value |
|---|---|---|---|
| Viability (24h) | 52.3% ± 4.1 | 82.7% ± 3.8 | <0.001 |
| Apoptotic Rate | 38.5% ± 3.2 | 23.1% ± 2.7 | <0.01 |
| Cytochrome C (OD) | 2.8 ± 0.3 | 1.6 ± 0.2 | <0.001 |
| p-Akt1 (OD) | 0.5 ± 0.1 | 0.9 ± 0.1 | <0.05 |
The neuroprotective mechanism of DL-AP3 critically involves the PI3K/Akt signaling pathway and mitochondrial apoptosis regulation. OGD suppresses Akt1 phosphorylation (phospho-Akt1) by ~60% while triggering cytochrome c release into the cytosol (2.5-fold increase). DL-AP3 treatment reverses these pathological changes:
Table 2: Comparative Neuroprotection of Glutamate Antagonists in OGD
| Treatment | Mortality (10h Reoxygenation) | Mortality (20h Reoxygenation) |
|---|---|---|
| OGD Control | 36.3% ± 2.3 | 61.3% ± 3.1 |
| DL-AP3 (AP-3) | 3.3% ± 1.4 | 17.9% ± 2.6 |
| MK-801 | 14.9% ± 2.6 | 39.3% ± 6.4 |
| DL-AP3 + MK-801 | 8.2% ± 1.8 | 11.8% ± 2.0 |
DL-AP3’s modulation of mGluRs creates a signaling crosstalk with the PI3K/Akt pathway. While direct receptor-PI3K binding remains unconfirmed, DL-AP3’s neuroprotection correlates strongly with p-Akt1 upregulation. This pathway amplifies DL-AP3’s effects through:
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13533-18-1
CAS No.: